molecular formula C9H12NO2P B14336967 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 104125-18-0

2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one

Cat. No.: B14336967
CAS No.: 104125-18-0
M. Wt: 197.17 g/mol
InChI Key: BVOMCVBBTZZAHQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxazaphosphinanes, which are characterized by a phosphorus atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of phenylphosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one has been studied for its applications in various scientific fields:

    Chemistry: It serves as a precursor for the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of stable complexes, which can modulate various biochemical pathways. The compound’s ability to form strong bonds with nucleophiles makes it effective in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ifosfamide: A DNA alkylating agent used in chemotherapy.

    2-Phenyl-5-oxazolone: Used as a reagent in organic synthesis.

Uniqueness

2-Phenyl-1,3,2lambda~5~-oxazaphosphinan-2-one stands out due to its unique ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

104125-18-0

Molecular Formula

C9H12NO2P

Molecular Weight

197.17 g/mol

IUPAC Name

2-phenyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C9H12NO2P/c11-13(10-7-4-8-12-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11)

InChI Key

BVOMCVBBTZZAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1)C2=CC=CC=C2

Origin of Product

United States

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